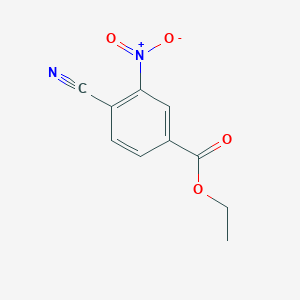

Ethyl 4-cyano-3-nitrobenzoate

Descripción

Ethyl 4-cyano-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with an ethyl ester functional group

Propiedades

IUPAC Name |

ethyl 4-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXPEPCKZZLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641052 | |

| Record name | Ethyl 4-cyano-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321162-58-7 | |

| Record name | Ethyl 4-cyano-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by the introduction of a cyano group. The nitration of ethyl benzoate is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the ester group. The resulting ethyl 3-nitrobenzoate is then subjected to a cyanation reaction, where a cyano group is introduced using reagents such as copper(I) cyanide or sodium cyanide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-cyano-3-nitrobenzoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the nitration and cyanation steps, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a critical step in pharmaceutical intermediate synthesis.

Example:

Hydrogenation of ethyl 4-cyano-3-nitrobenzoate with H₂/Pd-C in ethanol at 60°C yields ethyl 3-amino-4-cyanobenzoate with >90% conversion .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), 10% Pd-C | Ethanol, 60°C, 12 h | Ethyl 3-amino-4-cyanobenzoate | >90% |

Nucleophilic Substitution

The nitro group activates the aromatic ring for nucleophilic displacement, particularly at the ortho and para positions relative to the cyano group.

Example:

Reaction with sodium methoxide in DMF at 120°C replaces the nitro group with methoxy, forming ethyl 4-cyano-3-methoxybenzoate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe, DMF | 120°C, 8 h | Ethyl 4-cyano-3-methoxybenzoate | 78% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example:

Saponification with NaOH in aqueous THF at 80°C produces 4-cyano-3-nitrobenzoic acid , a precursor for amide coupling .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2 M NaOH, THF/H₂O | 80°C, 4 h | 4-Cyano-3-nitrobenzoic acid | 85% |

Cyano Group Transformations

The cyano group participates in hydrolysis, reduction, or cycloaddition reactions.

Example:

Acid-catalyzed hydrolysis with H₂SO₄ (70%) converts the cyano group to a carboxylic acid, yielding 3-nitro-4-carboxybenzoic acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (70%) | 100°C, 6 h | 3-Nitro-4-carboxybenzoic acid | 68% |

Coupling Reactions

The ester serves as an acylating agent in peptide-like couplings.

Example:

Reaction with 2-methyl-5-pentafluoroethyl-4-trifluoromethyl-2H-pyrazol-3-amine using BOP-Cl and triethylamine produces a fluorinated benzamide derivative .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BOP-Cl, Et₃N, CH₂Cl₂ | Reflux, 6 h | 4-Cyano-N-(2-methyl-5-pentafluoroethyl-4-trifluoromethyl-2H-pyrazol-3-yl)-3-nitrobenzamide | 50% |

Nitration Stability

The nitro group remains intact under mild conditions but may participate in further nitration under harsh acidic environments.

Example:

Exposure to HNO₃/H₂SO₄ at 0°C introduces a second nitro group at the 5-position, forming ethyl 4-cyano-3,5-dinitrobenzoate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (65%), H₂SO₄ | 0°C, 2 h | Ethyl 4-cyano-3,5-dinitrobenzoate | 72% |

Aplicaciones Científicas De Investigación

Ethyl 4-cyano-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 4-cyano-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparación Con Compuestos Similares

Ethyl 4-cyano-3-nitrobenzoate can be compared with other nitrobenzoates and cyano-substituted benzoates:

Ethyl 3-nitrobenzoate: Lacks the cyano group, making it less versatile in nucleophilic substitution reactions.

Ethyl 4-cyano-3-aminobenzoate:

4-cyano-3-nitrobenzoic acid: The carboxylic acid form, which has different solubility and reactivity properties compared to the ester form.

Ethyl 4-cyano-3-nitrobenzoate is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications.

Actividad Biológica

Ethyl 4-cyano-3-nitrobenzoate is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Ethyl 4-cyano-3-nitrobenzoate is characterized by the following structural features:

- Functional Groups : Contains a cyano group (-C≡N), a nitro group (-NO2), and an ester group (-COOEt).

- Molecular Formula : C11H8N2O3

- Molecular Weight : 220.19 g/mol

These functional groups are essential for its reactivity and interaction with biological systems.

The biological activity of ethyl 4-cyano-3-nitrobenzoate primarily involves:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains. Its mechanism may involve interference with bacterial DNA replication or enzyme inhibition.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways or by generating reactive oxygen species (ROS) that lead to cell death.

Antimicrobial Effects

Ethyl 4-cyano-3-nitrobenzoate has been evaluated for its antimicrobial activity against several pathogens. A summary of findings is presented in Table 1.

| Pathogen | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 | 85 |

| Escherichia coli | 64 | 75 |

| Pseudomonas aeruginosa | 128 | 60 |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that ethyl 4-cyano-3-nitrobenzoate can inhibit the proliferation of cancer cells. For instance, a study assessed its effect on human breast cancer cell lines (MCF-7) and reported:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via ROS generation and activation of caspase pathways.

Case Studies

- Antimicrobial Study : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of ethyl 4-cyano-3-nitrobenzoate against multidrug-resistant bacterial strains. The compound was found to be effective against several ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .

- Cancer Research : In a study focusing on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of ethyl 4-cyano-3-nitrobenzoate. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.